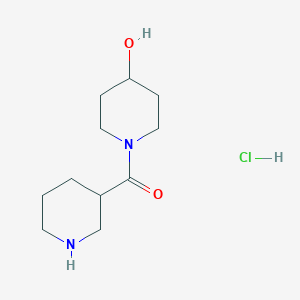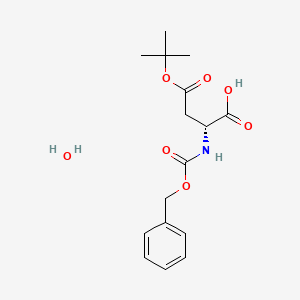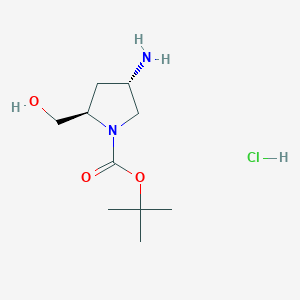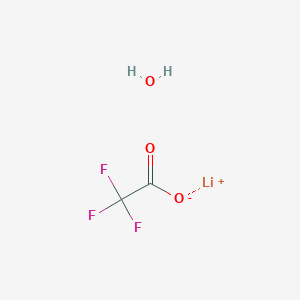
Lithium trifluoroacetate monohydrate, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium trifluoroacetate monohydrate (LiTFA) is a white, crystalline powder that is widely used in laboratories for various scientific research applications. It is a salt of lithium and trifluoroacetic acid and is composed of one lithium cation and one trifluoroacetate anion. LiTFA has a melting point of 150°C and is soluble in water and organic solvents. Due to its solubility and low toxicity, LiTFA is an ideal reagent for a variety of laboratory experiments.
科学的研究の応用
Lithium trifluoroacetate monohydrate, 97% is used in a variety of laboratory experiments, including: organic synthesis, chromatography, electrochemistry, and spectroscopy. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Lithium trifluoroacetate monohydrate, 97% is also used as a reagent in the synthesis of other lithium compounds, such as lithium bromide and lithium chloride.
作用機序
Target of Action
Lithium trifluoroacetate monohydrate primarily targets lithium polysulfides (Li2S6) in the context of lithium-sulfur batteries . Lithium polysulfides are key intermediates in the charge-discharge process of lithium-sulfur batteries .
Mode of Action
The compound interacts with lithium polysulfides through a methyl group transfer reaction . This reaction is reported to produce organosulfur compounds . This reaction has a high barrier energy and is extremely slow, making it implausible at room temperature .
Biochemical Pathways
The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides is part of the broader electrochemical processes in lithium-sulfur batteries . The formation of organosulfur compounds can potentially enhance the efficiency of these batteries .
Pharmacokinetics
For instance, its solubility in water and alcohol could influence its absorption and distribution.
Result of Action
The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides can potentially lead to the formation of organosulfur compounds . These compounds can enhance the theoretical efficiency of lithium-sulfur batteries .
Action Environment
The action of lithium trifluoroacetate monohydrate is influenced by environmental factors such as temperature . For instance, the methyl group transfer reaction it facilitates is temperature-dependent and is implausible at room temperature . Additionally, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially influence its stability and efficacy.
実験室実験の利点と制限
The main advantage of using Lithium trifluoroacetate monohydrate, 97% in laboratory experiments is that it is a safe and non-toxic reagent. It is also very soluble in water and organic solvents, making it easy to use in a variety of experiments. The main limitation of using Lithium trifluoroacetate monohydrate, 97% is that it is not very stable and can decompose over time.
将来の方向性
In the future, Lithium trifluoroacetate monohydrate, 97% may be used in the synthesis of new pharmaceuticals and other organic compounds. It may also be used to develop new catalysts for chemical reactions. Additionally, Lithium trifluoroacetate monohydrate, 97% may be used to create new materials with unique properties, such as improved solubility or increased stability. Finally, Lithium trifluoroacetate monohydrate, 97% may be used to create new nanomaterials with improved properties, such as increased conductivity or enhanced catalytic activity.
合成法
Lithium trifluoroacetate monohydrate, 97% is commercially available and can be synthesized from lithium carbonate and trifluoroacetic acid. The synthesis is a simple two-step process which involves the reaction of lithium carbonate with trifluoroacetic acid in aqueous solution. The reaction is conducted in an inert atmosphere and the resulting product is a white powder.
特性
IUPAC Name |
lithium;2,2,2-trifluoroacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHJNHEELCMBD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

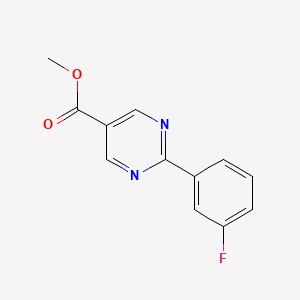
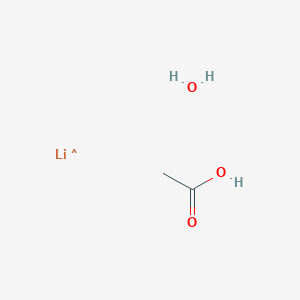
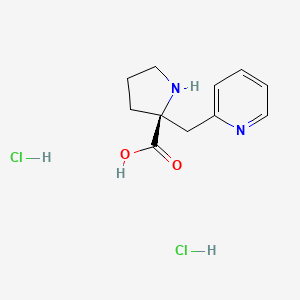
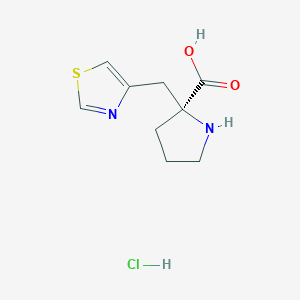
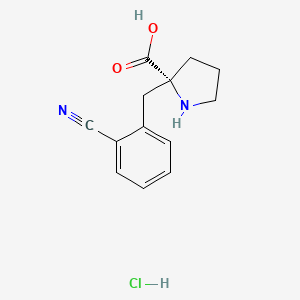
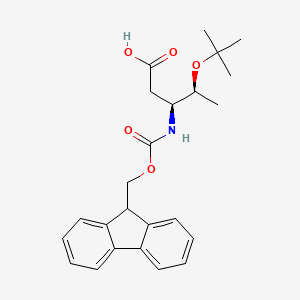
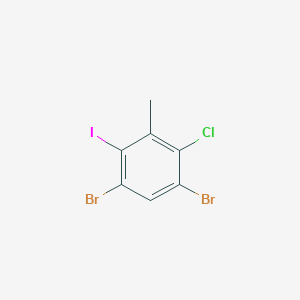
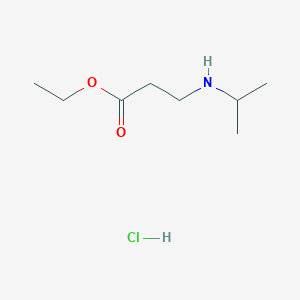
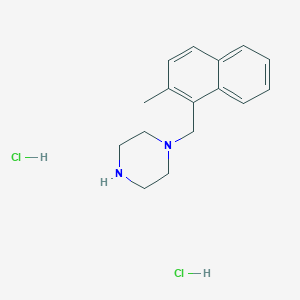
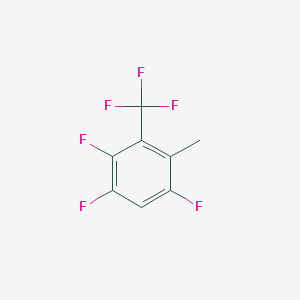
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)
